[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
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Overview
Description
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of [4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves multiple steps. One common synthetic route includes the Fischer indole cyclization, which is a well-known method for constructing indole rings . The reaction typically involves the use of glacial acetic acid and concentrated hydrochloric acid as catalysts . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include palladium acetate, potassium permanganate, and chromium trioxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. As an indole derivative, it can inhibit the activity of enzymes like myeloperoxidase, which plays a role in inflammatory processes . The compound may also interact with various receptors in the body, modulating biological pathways involved in disease progression .
Comparison with Similar Compounds
Similar compounds to [4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate include:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
5-Methoxy-2-methylindole: An indole derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
110009-53-5 |
---|---|
Molecular Formula |
C23H27N3O4 |
Molecular Weight |
409.486 |
IUPAC Name |
[4-[2-(dimethylamino)ethylcarbamoyl]phenyl] 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C23H27N3O4/c1-15-19(20-13-18(29-4)9-10-21(20)25-15)14-22(27)30-17-7-5-16(6-8-17)23(28)24-11-12-26(2)3/h5-10,13,25H,11-12,14H2,1-4H3,(H,24,28) |
InChI Key |
YAGYUHIIANTBNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OC3=CC=C(C=C3)C(=O)NCCN(C)C |
Synonyms |
5-Methoxy-2-methyl-1H-indole-3-acetic acid 4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl ester |
Origin of Product |
United States |
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